4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride
Overview
Description
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride, also known as 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride or 4-DFAT, is a synthetic organic compound that has been used in various scientific research applications. It is a white to off-white crystalline solid that is soluble in water and alcohol. 4-DFAT has been used in the synthesis of various compounds and has been used in the study of biochemical and physiological effects.
Scientific Research Applications
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used to study the effects of environmental toxins and to investigate the structure and function of proteins. 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been used to study the effects of drugs on the central nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system.
Mechanism Of Action
The mechanism of action of 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT is not fully understood. It is believed to act as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It has also been reported to interact with proteins involved in signal transduction, such as G-protein-coupled receptors. In addition, 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been reported to interact with proteins involved in the transport of ions across cell membranes, such as ion channels.
Biochemical And Physiological Effects
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It has also been reported to interact with proteins involved in signal transduction, such as G-protein-coupled receptors. In addition, 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has been reported to interact with proteins involved in the transport of ions across cell membranes, such as ion channels.
Advantages And Limitations For Lab Experiments
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in water and alcohol, making it easy to work with in the laboratory. In addition, it is relatively non-toxic and has been used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life in the body, meaning that it is not suitable for long-term studies. In addition, it is not a very potent compound, meaning that higher concentrations may be required for certain experiments.
Future Directions
There are several potential future directions for 4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochlorideDFAT. It could be used to investigate the effects of environmental toxins on the body and to study the structure and function of proteins. In addition, it could be used to study the effects of drugs on the central nervous system, the cardiovascular system, and the immune system. It could also be used to study the interactions between drugs and proteins involved in signal transduction, such as G-protein-coupled receptors. Finally, it could be used to study the interactions between drugs and proteins involved in the transport of ions across cell membranes, such as ion channels.
properties
IUPAC Name |
4-[2-(2,4-difluoroanilino)-1,3-thiazol-3-ium-4-yl]benzene-1,2-diol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S.ClH/c16-9-2-3-11(10(17)6-9)18-15-19-12(7-22-15)8-1-4-13(20)14(21)5-8;/h1-7,20-21H,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBRFPHLHWUPBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=[NH+]2)NC3=C(C=C(C=C3)F)F)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,4-Difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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